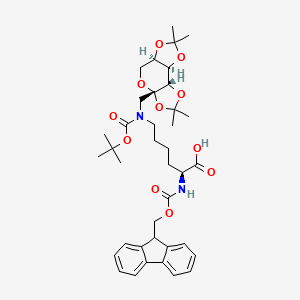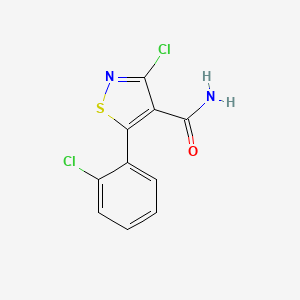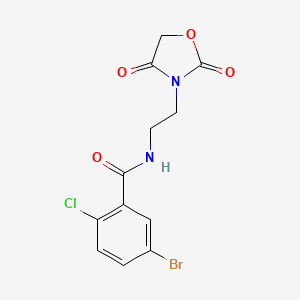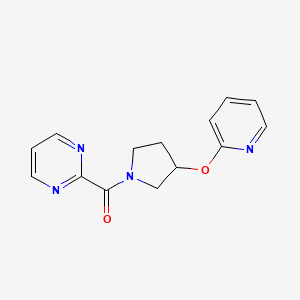
N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C13H19ClN2O and its molecular weight is 254.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Piperidine Alkaloids and Their Pharmacological Importance
Piperidine Alkaloids in Medicinal Research
A review of the chemistry and pharmacology of Piperidine alkaloids from Pinus and related genera underscores the medicinal significance of the piperidine structure. These compounds have been extracted and studied for their therapeutic applications, including drug research where the piperidine heterocycle has garnered interest for its broad therapeutic potential (Singh et al., 2021).
Piperidine Derivatives as Pharmaceutical Agents
Piperazine and Piperidine in Drug Development
Research on piperazine derivatives, which are closely related to piperidines, highlights the versatile use of these structures in creating drugs with varied therapeutic uses, including antipsychotic, antidepressant, and anticancer properties. Modification of the piperazine nucleus has shown a significant impact on the medicinal potential of the molecules, indicating a similar possibility for piperidine derivatives (Rathi et al., 2016).
Advanced Research on Piperidine Compounds
Exploring Pharmacophoric Groups in Piperidines
The synthesis and evaluation of ligands for D2-like receptors, involving arylcycloalkylamines such as phenyl piperidines, reveal the importance of arylalkyl substituents in enhancing the potency and selectivity of these compounds for their binding affinity at D2-like receptors. This suggests a pathway for the research and development of N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride in similar contexts (Sikazwe et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with serotonin (5-ht) receptors .
Mode of Action
Compounds with similar structures have been shown to act as inverse agonists and competitive antagonists at 5ht 2a receptors .
Biochemical Pathways
The antagonism of 5ht 2a receptors by similar compounds can influence various downstream effects, including the modulation of mood, cognition, and perception .
Result of Action
The antagonism of 5ht 2a receptors by similar compounds can result in various physiological effects, including the modulation of mood, cognition, and perception .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, affecting their activity and function. For instance, it has been shown to interact with hypoxia-inducible factor 1 (HIF-1) pathways, influencing the expression of HIF-1α and its downstream target genes . This interaction can lead to changes in cellular metabolism and gene expression, highlighting the compound’s importance in biochemical research.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to induce the expression of HIF-1α protein and downstream target gene p21, promoting apoptosis in tumor cells . This indicates its potential use in cancer research and therapy.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific proteins, such as HIF-1α, leading to its stabilization and activation under hypoxic conditions . This activation results in the transcription of target genes involved in cellular adaptation to low oxygen levels, influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, allowing for sustained modulation of cellular processes
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting apoptosis in tumor cells . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships should be carefully studied to ensure safe and effective use of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall health . Understanding these metabolic pathways is essential for developing targeted therapies and optimizing the compound’s use in research and clinical settings.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and safety. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can affect the compound’s accumulation and activity, influencing its overall impact on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its use in biochemical research and therapeutic applications.
Properties
IUPAC Name |
N-(4-piperidin-4-ylphenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10(16)15-13-4-2-11(3-5-13)12-6-8-14-9-7-12;/h2-5,12,14H,6-9H2,1H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNRWABBJYANET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-dimethylphenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide](/img/structure/B2525994.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2525995.png)



![4-Methoxy-15-methyl-17-[4-(propan-2-yl)benzenesulfonyl]-2-oxa-15-azatetracyclo[7.5.3.0^{1,10}.0^{3,8}]heptadeca-3,5,7-trien-16-one](/img/structure/B2526000.png)
![N-([2,2'-bifuran]-5-ylmethyl)-5-bromothiophene-2-sulfonamide](/img/structure/B2526001.png)


![1-[(2,6-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2526006.png)



![Methyl 2-amino-2-[3-(2,6-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2526016.png)
